Ethyl 2-cyano-5-nitrobenzoate
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Overview
Description
Ethyl 2-cyano-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a cyano group (-CN) attached to a benzene ring, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-5-nitrobenzoate typically involves the nitration of ethyl benzoate followed by the introduction of a cyano group. One common method is the nitration of ethyl benzoate using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position. The resulting nitro compound is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and cyanation steps are optimized for high yield and purity, with careful monitoring of reaction parameters to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines, alcohols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Ethyl 2-amino-5-cyanobenzoate.
Substitution: Ethyl 2-substituted-5-nitrobenzoate derivatives.
Hydrolysis: 2-cyano-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-cyano-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-5-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Ethyl 2-cyano-5-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-cyano-3-nitrobenzoate: Similar structure but with different positions of the cyano and nitro groups.
Ethyl 2-amino-5-nitrobenzoate: Similar structure but with an amino group instead of a cyano group.
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
ethyl 2-cyano-5-nitrobenzoate |
InChI |
InChI=1S/C10H8N2O4/c1-2-16-10(13)9-5-8(12(14)15)4-3-7(9)6-11/h3-5H,2H2,1H3 |
InChI Key |
GBIZNTFQQIIETD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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